Cas no 129959-03-1 (1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylicacid, 2,3,5,6,13a,13b-hexahydro-13a-(2,2,2-trifluoroethyl)-, ethyl ester,(13aR,13bS)-rel-)

1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylicacid, 2,3,5,6,13a,13b-hexahydro-13a-(2,2,2-trifluoroethyl)-, ethyl ester,(13aR,13bS)-rel- structure
129959-03-1 structure
Nome del prodotto:1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylicacid, 2,3,5,6,13a,13b-hexahydro-13a-(2,2,2-trifluoroethyl)-, ethyl ester,(13aR,13bS)-rel-
Numero CAS:129959-03-1
MF:C22H23F3N2O2
MW:404.425436258316
CID:177824
PubChem ID:196834

1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylicacid, 2,3,5,6,13a,13b-hexahydro-13a-(2,2,2-trifluoroethyl)-, ethyl ester,(13aR,13bS)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylicacid, 2,3,5,6,13a,13b-hexahydro-13a-(2,2,2-trifluoroethyl)-, ethyl ester,(13aR,13bS)-rel-
    • 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylicacid, 2,3,5,6,13a,13b-hexah...
    • 1H-Indolo[3,2,1-de]pyrido[3,2,1-ij][1,5]naphthyridine-12-carboxylicacid, 2,3,5,6,13a,13b-hexahydro-13a-(2,2,2-trifluoroethyl)
    • ethyl 21,21,21-trifluoroapovincaminate
    • 21,21,21-Tfaee
    • 21,21,21-Trifluoroapovincaminic acid ethyl ester
    • ethyl 21,21,21-trifluoroeburnamenine-14-carboxylate
    • 129959-03-1
    • ethyl (15S,19R)-15-(2,2,2-trifluoroethyl)-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate
    • DTXSID30926542
    • Inchi: InChI=1S/C22H23F3N2O2/c1-2-29-20(28)17-12-21(13-22(23,24)25)9-5-10-26-11-8-15-14-6-3-4-7-16(14)27(17)18(15)19(21)26/h3-4,6-7,12,19H,2,5,8-11,13H2,1H3
    • Chiave InChI: NALBTKVBJYORJH-UHFFFAOYSA-N
    • Sorrisi: CCOC(C1=CC2(CCCN3CCC4C5=CC=CC=C5N1C=4C23)CC(F)(F)F)=O

Proprietà calcolate

  • Massa esatta: 404.17129
  • Massa monoisotopica: 404.171
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 4
  • Complessità: 709
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 34.5Ų
  • XLogP3: 4.7

Proprietà sperimentali

  • Densità: 1.4
  • Punto di ebollizione: 415.9°C at 760 mmHg
  • Punto di infiammabilità: 205.3°C
  • Indice di rifrazione: 1.625
  • PSA: 34.47
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Xinsi New Materials Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Ganmiao New material Technology Co., LTD